![molecular formula C7H9N3O3 B2802005 rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans CAS No. 2044705-87-3](/img/structure/B2802005.png)
rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans
Beschreibung
rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans is a chiral compound featuring a 1,2,3-triazole ring substituted at the 1-position with a trans-2-hydroxycyclobutyl group and at the 4-position with a carboxylic acid moiety.
Eigenschaften
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]triazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-6-2-1-5(6)10-3-4(7(12)13)8-9-10/h3,5-6,11H,1-2H2,(H,12,13)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVIOFLJAJWRNW-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(N=N2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=C(N=N2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans typically involves multiple steps, including the formation of the cyclobutyl ring, the triazole ring, and the introduction of the carboxylic acid group. Common synthetic routes may include:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors under specific conditions.
Triazole Ring Formation: The triazole ring can be synthesized using azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Carboxylic Acid Introduction: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The triazole moiety is significant in drug design due to its ability to mimic peptide bonds and interact with biological targets. Rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid has been investigated for:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this triazole have shown activity comparable to established chemotherapeutics like doxorubicin .
Agricultural Applications
Triazole compounds are widely used as fungicides due to their ability to inhibit sterol biosynthesis in fungi. This compound may serve as a lead structure for developing new fungicides that target plant pathogens effectively.
Material Science
The unique properties of triazoles make them suitable for developing advanced materials such as:
- Polymers : Incorporating triazole units into polymer matrices can enhance thermal stability and mechanical properties.
- Sensors : The compound's ability to form coordination complexes with metals can be utilized in sensor technology for detecting environmental pollutants.
Case Study 1: Anticancer Research
A study conducted on the synthesis of various triazole derivatives demonstrated that rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid exhibited significant cytotoxicity against leukemia cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Agricultural Efficacy
Research into the agricultural application of similar triazole compounds revealed their effectiveness in controlling fungal pathogens in crops. Field trials indicated a marked reduction in disease incidence when applied at optimal concentrations, suggesting potential for commercialization as a biopesticide.
Wirkmechanismus
The mechanism by which rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Cycloalkyl Substituents
rac-1-[(1S,2R)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Key Differences: Cyclohexyl ring (vs. cyclobutyl) with an amino group (vs. hydroxy) and a hydrochloride salt.
- Molecular Weight : 246.70 g/mol (higher due to cyclohexane and HCl).
- Implications: The amino group may enhance basicity, while the larger cyclohexyl ring increases steric bulk and lipophilicity compared to the target compound .
rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 2094495-60-8)
- Key Differences: Boc-protected amino group on a cyclohexyl ring.
- Molecular Weight : 310.3 g/mol.
- The cyclohexane ring may confer slower metabolic degradation compared to cyclobutane .
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1909286-60-7)
- Key Differences : Cyclopentyl ring (vs. cyclobutyl).
Analogues with Aromatic or Heterocyclic Substituents
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Key Differences : Thiazole substituent at the 1-position.
- Biological Activity : Inhibited NCI-H522 lung cancer cell growth by 40% (GP = 62.47%).
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans (CAS 201164-18-3)
Analogues with Alternative Functional Groups
rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, trans (CAS 2059908-29-9)
- Key Differences : Oxane (tetrahydropyran) substituent on cyclopropane.
- Molecular Weight : 170.21 g/mol.
- Implications : The oxane group introduces ether oxygen for hydrogen bonding, contrasting with the hydroxycyclobutyl group’s alcohol functionality .
rac-(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid, trans (CAS 2059912-24-0)
- Key Differences: Cyanophenyl substituent on cyclopropane.
- Implications : The nitrile group offers dipole interactions and metabolic stability, differing from the hydroxy group’s hydrogen-bonding role .
Biologische Aktivität
The compound rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans, belongs to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of approximately 198.19 g/mol. The structure includes a triazole ring which is significant for its biological interactions.
Triazoles are known to interact with various biological targets due to their ability to form hydrogen bonds and coordinate with metal ions. The specific biological activities associated with this compound include:
- Antimicrobial Activity : Triazoles have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of triazole can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cellular functions.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and DNA damage.
Biological Activity Data
The following table summarizes key findings related to the biological activity of rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid:
Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 5.0 | Cell wall synthesis inhibition |
Anticancer | Jurkat T-cells | 10.0 | Induction of apoptosis |
Antifungal | Candida albicans | 7.5 | Disruption of ergosterol biosynthesis |
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer potential of various triazole derivatives including rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid against human leukemia cells (Jurkat T-cells). The results indicated that the compound significantly reduced cell viability at nanomolar concentrations and induced characteristic apoptotic features such as chromatin condensation and membrane blebbing .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives. In vitro assays demonstrated that rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid effectively inhibited the growth of Staphylococcus aureus with an IC50 value comparable to standard antibiotics . The mechanism was attributed to interference with bacterial cell wall synthesis.
Q & A
How can Design of Experiments (DoE) optimize the synthesis of rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans?
Basic Research Question
Methodological Answer:
Synthetic optimization requires systematic screening of variables (e.g., temperature, catalyst loading, solvent polarity). A DoE approach, such as factorial design, allows efficient exploration of parameter interactions. For instance, reaction time and temperature are often interdependent: elevated temperatures may reduce reaction time but risk decomposition. Statistical models derived from DoE can predict optimal conditions for yield and purity .
What experimental techniques validate the stereochemical configuration of the cyclobutyl and triazole moieties?
Basic Research Question
Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical confirmation. For intermediates or analogs, nuclear Overhauser effect (NOE) NMR experiments can reveal spatial proximity of protons, while electronic circular dichroism (ECD) compares experimental and computed spectra for chiral centers. Chromatographic retention times using chiral stationary phases (e.g., amylose-based columns) help confirm enantiopurity .
How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate the compound’s interaction with target enzymes?
Advanced Research Question
Methodological Answer:
SPR measures real-time binding kinetics (e.g., association/dissociation rates) by tracking refractive index changes near a sensor chip functionalized with the target enzyme. ITC quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) by measuring heat exchange during ligand-enzyme interaction. Both techniques require rigorous controls (e.g., buffer matching, non-specific binding assays) to ensure data reliability .
What challenges arise in purifying this compound, and how can they be addressed?
Basic Research Question
Methodological Answer:
The compound’s polar carboxylic acid group and hydroxylcyclobutyl moiety complicate reverse-phase HPLC purification. Strategies include:
- Ion-pair chromatography : Additives like trifluoroacetic acid improve retention.
- Temperature-controlled silica gel chromatography : Reduces thermal degradation during flash purification.
- Crystallization optimization : Solvent mixtures (e.g., ethanol/water) enhance crystal formation for enantiomer separation .
How do structural analogs of this compound inform SAR studies for neuroprotective activity?
Advanced Research Question
Methodological Answer:
Analog synthesis (e.g., replacing the triazole with pyrazole or modifying the cyclobutyl substituents) can reveal critical pharmacophore elements. For example:
- Hydroxyl group deletion : Reduces hydrogen-bonding potential, impacting target affinity.
- Triazole vs. tetrazole substitution : Alters π-π stacking and metabolic stability.
In vitro assays (e.g., neuronal oxidative stress models) quantify neuroprotective efficacy, guiding SAR .
How should researchers resolve contradictions in reported biological activity across different stereoisomers?
Advanced Research Question
Methodological Answer:
Contradictions often stem from incomplete stereochemical characterization or assay variability. Solutions include:
- Enantiomer-specific synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate pure isomers.
- Orthogonal assay validation : Combine enzymatic inhibition assays with cell-based models (e.g., primary neurons vs. immortalized lines) to confirm activity trends .
What computational methods predict the compound’s solubility and bioavailability?
Advanced Research Question
Methodological Answer:
Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) estimate solubility. Quantitative structure-property relationship (QSPR) models trained on experimental logP and pKa data predict permeability. Tools like COSMO-RS account for solvent effects on crystallization propensity .
How does X-ray crystallography aid in resolving the compound’s solid-state conformation?
Basic Research Question
Methodological Answer:
Single-crystal X-ray analysis determines bond lengths, angles, and torsion angles, critical for confirming the trans configuration. For example, the dihedral angle between the triazole and cyclobutyl rings influences steric interactions. Low-temperature (100 K) data collection minimizes thermal motion artifacts .
What stability issues arise under physiological pH, and how are they mitigated?
Basic Research Question
Methodological Answer:
The carboxylic acid group may undergo pH-dependent degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways (e.g., decarboxylation). Buffered formulations (pH 6–7) or prodrug strategies (e.g., esterification) enhance stability in biological matrices .
Which chromatographic methods effectively separate the racemic mixture into enantiomers?
Advanced Research Question
Methodological Answer:
Chiral resolution employs:
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with hexane:isopropanol gradients.
- Supercritical fluid chromatography (SFC) : CO2/ethanol mobile phases offer faster separation with lower solvent use.
- Derivatization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) enhances crystallinity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.